molecular formula C45H36Cl3N7O2 B13432129 4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride

4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride

Cat. No.: B13432129
M. Wt: 813.2 g/mol
InChI Key: XWWLAXWWBDLIFD-UHFFFAOYSA-N
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Description

4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic molecules that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes multiple pyridinium groups and a benzoic acid moiety.

Preparation Methods

The synthesis of 4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride typically involves a multi-step process. The initial step often includes the preparation of the porphyrin core, followed by the introduction of pyridinium groups through quaternization reactions. The final step involves the attachment of the benzoic acid moiety. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.

    Substitution: The pyridinium groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states.

    Biology: It serves as a model compound for studying the behavior of natural porphyrins in biological systems.

    Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of advanced materials, including organic semiconductors and sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can bind to metal ions, forming metalloporphyrins that participate in electron transfer reactions. These interactions can affect cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Compared to other porphyrins, 4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride is unique due to its multiple pyridinium groups and benzoic acid moiety. Similar compounds include:

    Tetraphenylporphyrin: Lacks the pyridinium groups and benzoic acid moiety.

    Hematoporphyrin: Contains different substituents on the porphyrin ring.

    Protoporphyrin IX: A naturally occurring porphyrin with different functional groups.

Properties

Molecular Formula

C45H36Cl3N7O2

Molecular Weight

813.2 g/mol

IUPAC Name

4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride

InChI

InChI=1S/C45H33N7O2.3ClH/c1-50-22-16-29(17-23-50)42-35-10-8-33(46-35)41(28-4-6-32(7-5-28)45(53)54)34-9-11-36(47-34)43(30-18-24-51(2)25-19-30)38-13-15-40(49-38)44(39-14-12-37(42)48-39)31-20-26-52(3)27-21-31;;;/h4-27H,1-3H3;3*1H

InChI Key

XWWLAXWWBDLIFD-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=C(C=C9)C(=O)O)N3.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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